molecular formula C10H18N2OS B5701967 N-cyclopentylmorpholine-4-carbothioamide

N-cyclopentylmorpholine-4-carbothioamide

Cat. No.: B5701967
M. Wt: 214.33 g/mol
InChI Key: QXPAVWXEFVEOFE-UHFFFAOYSA-N
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Description

N-cyclopentylmorpholine-4-carbothioamide: is an organic compound with the molecular formula C10H18N2OS. It belongs to the class of morpholine derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the morpholine ring and a carbothioamide group at the fourth position of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylmorpholine-4-carbothioamide typically involves the reaction of morpholine with cyclopentyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage. The reaction can be represented as follows:

Morpholine+Cyclopentyl isothiocyanateThis compound\text{Morpholine} + \text{Cyclopentyl isothiocyanate} \rightarrow \text{this compound} Morpholine+Cyclopentyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylmorpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-cyclopentylmorpholine-4-carbothioamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: N-cyclopentylmorpholine-4-carbothioamide is unique due to the presence of the cyclopentyl group, which can impart distinct chemical and biological properties compared to other morpholine derivatives

Properties

IUPAC Name

N-cyclopentylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c14-10(11-9-3-1-2-4-9)12-5-7-13-8-6-12/h9H,1-8H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPAVWXEFVEOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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